Product packaging for Barium chromate(Cat. No.:CAS No. 10294-40-3)

Barium chromate

Cat. No.: B076100
CAS No.: 10294-40-3
M. Wt: 253.32 g/mol
InChI Key: QFFVPLLCYGOFPU-UHFFFAOYSA-N
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Description

Barium chromate is an inorganic compound with the formula BaCrO₄, valued in research for its distinctive yellow pigment properties and oxidizing capacity. Its primary research applications include serving as a corrosion-inhibiting pigment in studies of protective coatings and primers, where its low solubility enables it to function as a cathodic inhibitor by passivating metal surfaces. Furthermore, its role in pyrotechnic compositions is extensively investigated for producing green flames and acting as a burning-rate modifier. The compound's mechanism of action is rooted in its ionic nature; the chromate ion (CrO₄²⁻) is a strong oxidizing agent, while the barium cation contributes to thermal stability and low hygroscopicity. This combination makes it a subject of interest in materials science for developing specialty pigments, safety matches, and in analytical chemistry as a precipitating agent. All chemical information is provided for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaCrO4 B076100 Barium chromate CAS No. 10294-40-3

Properties

IUPAC Name

barium(2+);dioxido(dioxo)chromium
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InChI

InChI=1S/Ba.Cr.4O/q+2;;;;2*-1
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InChI Key

QFFVPLLCYGOFPU-UHFFFAOYSA-N
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Canonical SMILES

[O-][Cr](=O)(=O)[O-].[Ba+2]
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Molecular Formula

BaCrO4
Record name BARIUM CHROMATE
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DSSTOX Substance ID

DTXSID1051517
Record name Barium chromate
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Molecular Weight

253.32 g/mol
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Physical Description

Dry Powder, Yellow solid; [Merck Index] Yellow odorless powder; Insoluble in water; [MSDSonline], YELLOW CRYSTALS.
Record name Chromic acid (H2CrO4), barium salt (1:1)
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Solubility

In water, 0.00026 g/100 mL at 20 °C, 0.00034 g/100 cc water at 16 °C; 0.00044 g/100 cc water at 28 °C, Practically insoluble in dilute acetic or chromic acids, Solubility in water, g/100ml at 20 °C: 0.00026 (none)
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Density

4.498 at 15 °C, 4.5 g/cm³
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Impurities

Chlorides, 0.05% max; water soluble matter, 0.05% max; and volatile matter 0.10% max
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Color/Form

Heavy, pale-yellow crystalline powder, Yellow heavy monoclinic orthorhombic crystals, Greenish-yellow crystals, Crystallizes as light yellow transparent rhombic crystals

CAS No.

10294-40-3
Record name Barium chromate
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Record name Chromic acid (H2CrO4), barium salt (1:1)
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Melting Point

1400 °C (decomposes), 1380 °C
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Synthesis and Advanced Fabrication Methodologies of Barium Chromate

Precipitation Methods and Controlled Crystal Growth

Precipitation from an aqueous solution is a fundamental and widely used technique for synthesizing barium chromate (B82759). This method typically involves the metathesis reaction between a soluble barium salt, such as barium chloride (BaCl₂) or barium nitrate (B79036) (Ba(NO₃)₂), and a chromate source like potassium chromate (K₂CrO₄) or sodium chromate (Na₂CrO₄). The general reaction is:

Ba²⁺(aq) + CrO₄²⁻(aq) → BaCrO₄(s)

While simple in principle, controlling the nucleation and growth processes is critical to achieving desired morphologies. Researchers have developed several advanced precipitation strategies to manipulate the crystal growth of barium chromate, leading to a variety of nanostructures.

Oxalate-Assisted Precipitation for Morphological Control

A significant advancement in morphological control involves the use of oxalate (B1200264) ions (C₂O₄²⁻) as a chelating agent during precipitation. In this method, oxalate ions are introduced into the reaction mixture, where they form a complex with barium ions (Ba²⁺). This complexation slows down the nucleation rate of this compound crystals, allowing for more ordered growth and self-assembly.

One notable outcome of this technique is the synthesis of multi-layered BaCrO₄ microdiscs. The oxalate ions are believed to selectively adsorb onto the facets of the growing crystals that have a higher concentration of barium ions, guiding the self-assembly process. Time-dependent studies of this process suggest a formation mechanism involving dissolution, recrystallization, and subsequent self-assembly of primary nanocrystals into the final hierarchical structure.

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Doping and Composite Formation for Enhanced Properties

To augment the functional properties of this compound, researchers have explored the development of composites and doped materials. These advanced materials integrate this compound with other substances like graphene or metal oxides, or involve the substitution of elemental components within the crystal lattice to achieve superior performance characteristics.

The integration of graphene and its derivatives, such as graphene oxide (GO), with this compound has led to the development of advanced nanocomposites. These materials leverage the exceptional electronic properties and high specific surface area of graphene to enhance the performance of this compound. researchgate.netoiccpress.com

Several fabrication methods have been successfully employed:

Sonication-Assisted Hydrothermal Process: Graphene oxide-based this compound (BaCr₂O₄@GO) composites are synthesized using this method. researchgate.netdntb.gov.ua The process involves the use of ultrasonic waves to disperse the materials, followed by a hydrothermal treatment to facilitate the composite formation. researchgate.net

In Situ Chemical Deposition Sol-Gel Method: This technique has been used to prepare graphene oxide-BaCrO₄ (GO-BaCrO₄) composites. researchgate.netd-nb.info The process starts with GO, potassium chromate, and barium carbonate as precursors. d-nb.info The resulting composite features a uniform distribution of BaCrO₄ nanoparticles on the graphene sheets. d-nb.info Subsequent reduction of the GO within the composite to reduced graphene oxide (RGO) can be achieved under visible light irradiation. researchgate.netd-nb.info

Stirring and Heating: A straightforward approach involves preparing graphene/BaCrO₄ nanocomposites by stirring BaCrO₄ nanoparticles with graphene in a solvent like tetrahydrofuran (B95107) (THF). koreascience.kr The mixture is then heated in an electric furnace at high temperatures, for instance, 700°C for 2 hours, to yield the final nanocomposite. koreascience.kr

The resulting composites, characterized by techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM), show BaCrO₄ nanoparticles decorating the graphene sheets. researchgate.netkoreascience.kr Morphological analyses have revealed honeycomb-like configurations of GO nanoparticles and cauliflower-like structures, which are attributed to the effective intercalation of GO during the synthesis process. researchgate.netresearchgate.net

Synthesis MethodPrecursorsKey Process StepsResulting Composite
Sonication-Assisted HydrothermalBarium Chromite, Graphene OxideSonication, Hydrothermal TreatmentBaCr₂O₄@GO
In Situ Sol-GelGraphene Oxide, K₂CrO₄, BaCO₃Sol-gel reaction, Visible-light reductionRGO-BaCrO₄
Stirring and HeatingThis compound Nanoparticles, GrapheneStirring in THF, Heating at 700°CGraphene/BaCrO₄

The formation of composites by combining this compound with other metal oxides is a strategy to create materials with tailored properties. While specific research on composites of this compound with metal oxides like ZnO or TiO₂ is not extensively detailed, the general methodologies for creating mixed metal oxide materials are well-established and applicable. These methods include co-precipitation, sol-gel synthesis, and hydrothermal techniques.

An example of such a composite is this compound supported on an alumina (B75360) (Al₂O₃) substrate. This material has been noted for its excellent thermal properties. researchgate.net The synthesis of such supported catalysts generally involves impregnating the support material (alumina) with a solution containing the precursor for this compound, followed by a thermal treatment or calcination to form the final composite.

General synthesis routes for metal oxide composites that can be adapted for this compound include:

Co-precipitation: This method involves dissolving the precursor salts of both metal oxides in a suitable solvent and then inducing precipitation by adding a precipitating agent. The resulting solid is a mixed hydroxide (B78521) or carbonate which is then calcined to form the composite oxide. This technique was used to prepare BiVO₄/TiO₂ composites. researchgate.net

Sol-Gel Synthesis: This process creates a "sol" of colloidal particles from precursors (often metal alkoxides or salts), which then undergoes a transition to a "gel" phase. Drying and heat-treating this gel produces the final metal oxide composite. This method was employed for synthesizing nanocrystalline ZnTa₂O₆. jetir.org

These methods allow for control over the composition and microstructure of the final composite material, enabling the enhancement of properties for various applications.

The substitution of elements within the this compound crystal lattice is a key strategy for modifying its material properties. Research has specifically featured the substitution of magnesium (Mg) in this compound and related chromite structures for applications such as microwave absorption. researchgate.netdntb.gov.ua

The primary synthesis method reported for creating these substituted structures is the solution combustion method . researchgate.net This technique is a variation of the sol-gel process known for its simplicity and speed. In a typical synthesis of Sr²⁺ substituted barium chromite (BaSrxCr₂₋ₓO₄), a related compound, the process involves:

Dissolving stoichiometric amounts of metal nitrates (e.g., barium nitrate, strontium nitrate, chromium nitrate) in deionized water.

Adding a fuel, such as urea (B33335) or citric acid, which also acts as a chelating agent.

Heating the solution to evaporate water, leading to the formation of a viscous gel.

Further heating the gel to its ignition point, which causes a self-sustaining combustion reaction to occur, yielding a voluminous, fine powder of the desired substituted chromite.

Similarly, the sol-gel auto-combustion route has been effectively used to synthesize manganese-substituted magnesium chromate (Mg₁₋ₓMnₓCr₂O₄). researchgate.netresearchgate.net This process also utilizes metal nitrates and a fuel, resulting in a polycrystalline powder with a single cubic spinel structure. researchgate.netresearchgate.net These synthesis routes are advantageous for producing homogenous, crystalline nanopowders at relatively low temperatures.

Microstructural Characterization during Synthesis

The microstructural characterization of this compound during its synthesis is crucial for understanding how fabrication parameters influence the final material's properties. A variety of analytical techniques are employed to investigate the morphology, crystal structure, and composition of the synthesized particles.

Key characterization techniques include:

X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the synthesized this compound. revistadechimie.rosciforum.netresearchgate.net XRD patterns confirm the orthorhombic phase of BaCrO₄ and can be used to calculate the average particle size using the Scherrer formula. jetir.org

Scanning Electron Microscopy (SEM): Provides information on the morphology, size, and surface features of the particles. revistadechimie.rosciforum.netresearchgate.net SEM images have revealed diverse morphologies such as shuttle-like, x-shaped, ellipsoid, and leaf-like microcrystals. researchgate.net In some cases, SEM shows a fine texture with a tendency for very small particles to agglomerate. revistadechimie.ro

Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the nanoparticles, revealing details about their size, shape, and the distribution of composite components, such as BaCrO₄ nanoparticles decorating graphene sheets. koreascience.kr

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the chemical bonds present in the material, confirming the presence of characteristic chromate group absorption bands. jetir.orgsciforum.net

Research has shown that the morphology of this compound crystals can be controlled by adjusting synthesis conditions:

pH and Concentration: The pH of the reaction solution and the concentration of reactants are important parameters influencing the morphology and size of BaCrO₄ crystals. researchgate.net

Templates and Surfactants: The use of templates or directing agents, such as poly(sodium 4-styrenesulfonate) (PSS) or plant extracts like Glycyrrhiza glabra, can control crystal growth and stabilization, leading to the formation of uniform nanoparticles or specific superstructures. sciforum.netresearchgate.net For instance, without a surfactant, BaCrO₄ particles may be irregular, while the use of a green surfactant can produce uniform nanoparticles. sciforum.net A facile oxalate-assisted precipitation method has been used to create multi-layered microdiscs. rsc.org Similarly, template-based methods using alumina membranes have been employed to fabricate single-crystalline nanorods of BaCrO₄. acs.org

Characterization TechniqueInformation Obtained
X-ray Diffraction (XRD)Crystal structure, phase purity, particle size
Scanning Electron Microscopy (SEM)Particle morphology, size, surface texture
Transmission Electron Microscopy (TEM)High-resolution morphology, nanoparticle distribution
Fourier-Transform Infrared (FT-IR)Chemical bonding, functional groups

Crystallographic and Structural Investigations of Barium Chromate

Crystal Structure Determination via X-ray Diffraction

X-ray diffraction (XRD) has been a fundamental technique for elucidating the atomic arrangement within barium chromate (B82759). These studies have precisely determined its crystal structure at ambient conditions and have been crucial in identifying changes under high pressure. americanelements.comamericanelements.comresearchgate.netchemicalbook.comresearchgate.net

Orthorhombic Phase of BaCrO₄

At ambient temperature and pressure, barium chromate crystallizes in an orthorhombic system. minsocam.orgresearchgate.net It is isostructural with the mineral baryte (BaSO₄), belonging to the Pnma space group. researchgate.netgeoscienceworld.orgmaterialsproject.org This structure is the most common and stable form of the compound under standard conditions. The mineral equivalent of BaCrO₄ is known as hashemite. researchgate.netresearchgate.net Detailed XRD analysis has provided precise lattice parameters for this phase, as summarized in the table below.

Table 1: Crystallographic Data for Orthorhombic this compound (BaCrO₄)

Parameter Value Source(s)
Crystal System Orthorhombic minsocam.orgresearchgate.net
Space Group Pnma researchgate.netgeoscienceworld.org
Lattice Constant a 9.1165(6) Å researchgate.net
Lattice Constant b 5.5264(4) Å researchgate.net
Lattice Constant c 7.3347(5) Å researchgate.net

Hexagonal Geometry in this compound(V)

Beyond the common hexavalent chromium compound (BaCrO₄), a related species where chromium exists in the +5 oxidation state, this compound(V), has also been characterized. This compound, with the chemical formula Ba₃(CrO₄)₂, exhibits a different crystal structure. americanelements.comresearchgate.net It has been identified as possessing a hexagonal crystal system. americanelements.comamericanelements.com Specifically, single-crystal X-ray diffraction studies have shown that Ba₃(CrO₄)₂ is isostructural with barium phosphate (B84403), Ba₃(PO₄)₂, crystallizing in the trigonal R-3m space group. researchgate.netrruff.info

Coordination Environment of Barium and Chromium Atoms

The structure of orthorhombic this compound is defined by the specific coordination geometries of its constituent atoms. The chromium atom is situated within a tetrahedron, bonded to four oxygen atoms ([CrO₄] tetrahedra). researchgate.netgeoscienceworld.org These tetrahedra are isolated units within the crystal lattice. The barium atoms are found in a more complex coordination environment, surrounded by twelve oxygen atoms from neighboring chromate groups, forming a [BaO₁₂] dodecahedron. researchgate.net This coordination arrangement remains largely unchanged even during high-pressure phase transitions. researchgate.net

High-Pressure Phase Transitions and Structural Stability

The structural stability of this compound has been extensively studied under high-pressure conditions using diamond-anvil cells combined with X-ray diffraction. These experiments reveal that BaCrO₄ undergoes a reversible structural phase transition. americanelements.comchemicalbook.com The ambient-pressure orthorhombic Pnma phase transforms into a high-pressure phase at pressures around 9-14 GPa. americanelements.comresearchgate.netchemicalbook.com While early studies suggested a monoclinic (P21/m) structure for this high-pressure phase, more recent investigations using quasi-hydrostatic conditions have identified it as another orthorhombic structure with the space group P212121. americanelements.comresearchgate.netchemicalbook.com This high-pressure polymorph is referred to as a post-barite phase. The transition is reversible, with the compound reverting to the initial Pnma structure upon decompression to approximately 8 GPa. americanelements.comchemicalbook.com

Table 2: High-Pressure Behavior of this compound (BaCrO₄)

Parameter Description Value Source(s)
Low-Pressure Phase Space Group Pnma researchgate.net
Bulk Modulus (K₀) 53(1) GPa chemicalbook.com
Transition Pressure Onset of phase change ~9-14 GPa americanelements.comresearchgate.netchemicalbook.com
High-Pressure Phase Space Group P212121 (post-barite) americanelements.comresearchgate.net
Bulk Modulus (K₀) 117(10) GPa chemicalbook.com

| Reversibility | Phase reversion on decompression | Reverts to Pnma phase at ~8 GPa | americanelements.comchemicalbook.com |

Polymorphism and Polytypism in this compound

The existence of different crystal structures for the same chemical compound is known as polymorphism. This compound is a clear example of a polymorphic material, as evidenced by its pressure-induced transformation from the Pnma space group to the P212121 space group. researchgate.net This represents true polymorphism as the crystal lattice undergoes a significant rearrangement.

Polytypism is a special case of one-dimensional polymorphism where different crystal structures are formed by different stacking sequences of identical layers. While materials like silicon carbide and micas are known for their polytypism, this phenomenon has not been reported as a characteristic of this compound or other minerals in the barite group. geoscienceworld.orgresearchgate.net The observed structural changes in BaCrO₄ are treated as distinct polymorphic transformations rather than variations in stacking layers.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide further insight into the structure and bonding within this compound. Infrared (IR) and Raman spectroscopy are particularly effective for probing the vibrational modes of the chromate anion. researchgate.netacs.org

Fourier-transform infrared (FT-IR) spectroscopy on BaCrO₄ nanoparticles reveals characteristic intense absorption bands for the chromate group at approximately 863, 894, and 948 cm⁻¹. geoscienceworld.org Raman spectroscopy complements this by identifying the fundamental vibrational modes of the CrO₄²⁻ tetrahedron. Key Raman bands include the symmetric stretching mode (ν₁) at 864 cm⁻¹, the asymmetric stretching mode (ν₃) at 898 cm⁻¹, and bending modes (ν₂ and ν₄) at 350 cm⁻¹ and 362 cm⁻¹, respectively. materialsproject.org These spectroscopic signatures are valuable for confirming the chemical identity and structural integrity of the material. Furthermore, UV-Visible spectroscopy has been employed, showing a characteristic absorption wavelength for bulk this compound at 426 nm.

Table 3: Spectroscopic Data for this compound (BaCrO₄)

Spectroscopic Technique Wavenumber (cm⁻¹) / Wavelength (nm) Assignment Source(s)
FT-IR ~863, 894, 948 Chromate group absorptions geoscienceworld.org
Raman 864 ν₁ (symmetric stretch) materialsproject.org
Raman 898 ν₃ (asymmetric stretch) materialsproject.org
Raman 350 ν₂ (bending mode) materialsproject.org
Raman 362 ν₄ (bending mode) materialsproject.org

Morphological Analysis and Particle Sizing

The morphology and particle size of this compound are critical parameters that influence its physical and chemical properties. These characteristics are heavily dependent on the synthesis method employed. Various techniques have been utilized to produce this compound with controlled morphologies, including as nanoparticles, nanoplates, and microcrystals with diverse shapes such as shuttle-like, X-shaped, and fractal structures. researchgate.netresearchgate.net The use of templates or directing agents, like poly (sodium 4-styrenesulfonate) (PSS) or ethylenediaminetetraacetic acid (EDTA), can significantly influence the final morphology and size of the BaCrO₄ crystals. researchgate.net For example, the particle size distribution has been shown to be a key factor in how well this compound blends with other materials in pyrotechnic compositions. dtic.mil

Scanning Electron Microscopy (SEM) is a primary tool for visualizing the surface morphology and particle size of this compound. tsijournals.comscispace.com SEM images provide direct evidence of the shape, size distribution, and agglomeration state of the particles. jetir.orgrasayanjournal.co.in

Studies have shown a wide range of morphologies depending on the synthesis conditions. For instance, this compound prepared by a simple precipitation method may consist of particles that are unevenly distributed in size. jetir.orgtsijournals.com In contrast, green synthesis methods, utilizing plant extracts like Glycyrrhiza glabra, have been shown to produce BaCrO₄ nanoparticles with a relatively uniform size and a narrow distribution, typically between 30 and 60 nm. sciforum.net When such natural surfactants are not used, the resulting particles are often larger, with irregular shapes and diameters ranging from 100 nm to 1 µm. scispace.comsciforum.net The morphology can also be controlled to form specific microstructures, such as X-shaped or shuttle-like crystals, by using structure-directing agents. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution imaging by transmitting a beam of electrons through an ultrathin specimen, typically less than 100 nm thick. hbku.edu.qa The interaction of the electrons with the sample as they pass through it forms an image that is magnified and focused onto a detector, such as a fluorescent screen or a CCD camera. hbku.edu.qa TEM is capable of imaging at resolutions high enough to visualize individual columns of atoms, making it an indispensable tool in materials science, nanotechnology, and chemistry. hbku.edu.qa

In the study of this compound, TEM is employed to characterize the morphology, size, crystallinity, and structural defects of its nanoparticles and superstructures. ccsenet.orgresearchgate.netsciencegate.app TEM analysis, often combined with electron diffraction (ED), can confirm the crystal structure and determine whether nanoparticles are single crystals. koreascience.kr For instance, TEM has been used to observe various synthesized morphologies of this compound, including nanorods, nanowires, nanodots, and more complex superstructures like branch-like and feather-like assemblies. koreascience.krresearchgate.netacs.org The technique allows researchers to directly visualize the results of different synthesis methods aimed at controlling particle shape and size. researchgate.netacs.org Furthermore, TEM is crucial for studying the self-assembly of nanoparticles into larger, ordered structures. koreascience.krresearchgate.net

Control of Particle Size and Morphology

The ability to control the particle size and morphology of this compound is critical as these characteristics significantly influence its physical and chemical properties, such as its performance as a photocatalyst or as a component in pyrotechnic delay compositions. researchgate.netjes.or.jp Researchers have developed several methods to achieve this control, primarily through wet chemical synthesis routes. These methods often involve the use of surfactants, polymers, or templates to direct crystal growth.

Key approaches to controlling this compound particle morphology include:

Reverse Micelles: The use of water-in-oil microemulsions, or reverse micelles, offers a confined environment for nanoparticle synthesis. The anionic surfactant AOT (sodium bis(2-ethylhexyl) sulfosuccinate) is commonly used. By varying parameters such as the concentration of reactant ions (Ba²⁺ and CrO₄²⁻) and the addition of a poor solvent like ethanol (B145695), researchers can synthesize morphologies ranging from nanowires and nanorods to nanodots. researchgate.net The AOT surfactant selectively adsorbs onto specific crystal faces, suppressing growth along the a-axis and promoting anisotropic structures. researchgate.net

Polymer Additives: Double-hydrophilic block copolymers (DHBCs) serve as crystal growth modifiers. These polymers have a hydrophilic block that remains in solution and another hydrophilic block that binds to the crystal surface, influencing its growth. nih.gov By choosing DHBCs with different functional groups (e.g., -COOH, -PO₃H₂, -SO₃H) and controlling experimental conditions like pH, temperature, and reactant concentration, a wide array of well-defined morphologies can be produced. These include dendritic X-shapes, rods, flower-like plates, spheres, and bundles of nanofibers. nih.gov

Biomolecule-Assisted Synthesis: Natural extracts and biomolecules can act as effective capping and directing agents. For example, Glycyrrhiza glabra (licorice) extract has been used as a natural surfactant in the green synthesis of this compound nanoparticles, resulting in uniform size and morphology. sciforum.net In the absence of the extract, particles are irregular and vary widely in size. sciforum.net

Template-Directed Synthesis: Templates provide a scaffold for the growth of specific structures. Bioactive membranes, such as eggshell membranes, have been successfully used as templates to synthesize complex, self-assembled superstructures. koreascience.kr The functional groups (e.g., -OH, C=O, -NH) on the membrane surface direct the assembly of nanoparticles into branch-like and feather-like structures. koreascience.kr Similarly, hard templates like porous alumina (B75360) membranes have been used to synthesize arrays of single-crystalline this compound nanorods with uniform diameters. acs.org

The following table summarizes research findings on the control of this compound morphology using different synthesis methods.

Synthesis MethodAdditive/TemplateKey Parameters VariedResulting MorphologyReference
Reverse MicelleAOT (anionic surfactant)Reactant ion concentration, ethanol additionNanowires, nanorods, nanodots researchgate.net
Polymer ModificationDouble-hydrophilic block copolymers (DHBCs) with various functional groupspH, temperature, reactant concentration, polymer typeX-shaped, rod-like, flower-like plates, ellipsoids, spheres, nanofiber bundles nih.gov
Template SynthesisEggshell membrane, n-dodecanethiolReaction timeBranch-like and feather-like nano-superstructures koreascience.kr
Template SynthesisAlumina membranePore size of the membraneUniform nanorods acs.org
Green SynthesisGlycyrrhiza glabra extractPresence/absence of extractUniform nanoparticles sciforum.net
PrecipitationSodium CitrateReactant and surfactant concentrationNanoparticles repec.org

Advanced Applications and Functional Studies of Barium Chromate

Photocatalysis and Environmental Remediation

Barium chromate's capacity to act as a semiconductor photocatalyst under visible light is a key area of modern research. jetir.orgresearchgate.net With a band gap energy of approximately 2.63 eV, it can absorb visible light, which constitutes a significant portion of the solar spectrum, making it an attractive material for environmentally friendly applications. e-journals.inresearchgate.netoiccpress.com The fundamental principle of its photocatalytic activity involves the generation of electron-hole pairs upon light irradiation, which initiate redox reactions that can degrade persistent organic pollutants in water.

The photocatalytic degradation of organic pollutants using barium chromate (B82759) primarily proceeds through an advanced oxidation process (AOP). jetir.org When BaCrO₄ absorbs photons with energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band to the conduction band, leaving a positive hole (h⁺) behind. jetir.org

The general mechanism can be summarized as:

Excitation: BaCrO₄ + hν (light) → BaCrO₄ (e⁻ + h⁺)

Hydroxyl Radical Formation: h⁺ + H₂O → •OH + H⁺ or h⁺ + OH⁻ → •OH

Pollutant Degradation: Organic Pollutant + •OH → Degradation Products

The physical form and surface properties of this compound particles play a crucial role in their photocatalytic efficiency. Research has shown that controlling the morphology to create complex, three-dimensional (3D) hierarchical structures can significantly enhance performance. For instance, multi-layered BaCrO₄ microdiscs synthesized via an oxalate-assisted method exhibit superior photocatalytic activity compared to their low-dimensional counterparts. researchgate.netrsc.org This improvement is attributed to the higher surface area and enhanced light absorption capabilities of these unique structures. rsc.org

Furthermore, the surface charge of the photocatalyst influences its interaction with pollutant molecules. This compound microdiscs have been found to possess a positive surface charge. researchgate.netrsc.org This characteristic leads to a preferential degradation of anionic (negatively charged) dyes, such as Methyl Orange, due to strong electrostatic attraction between the catalyst surface and the dye molecules. researchgate.netrsc.org Conversely, its effectiveness can be lower for cationic (positively charged) dyes like Methylene Blue, which may be repelled by the surface. jetir.orgresearchgate.net

A material's band gap energy is a fundamental property that dictates its photocatalytic potential by determining the energy required to generate electron-hole pairs. catalysis.blog this compound possesses a direct band gap of about 2.63 eV, which allows it to be activated by visible light (wavelengths > 400 nm). researchgate.nete-journals.inresearchgate.netkoreascience.kr This is a significant advantage over wide-band-gap semiconductors like TiO₂ (band gap > 3.2 eV), which are primarily active under UV irradiation, a small fraction of the solar spectrum. e-journals.inniscpr.res.in

However, a major challenge limiting the efficiency of pure this compound is the rapid recombination of photogenerated electrons and holes. e-journals.inniscpr.res.inresearchgate.net If the electron and hole recombine before they can initiate redox reactions at the surface, the absorbed light energy is simply dissipated as heat or light, and no photocatalysis occurs. e-journals.inresearchgate.net Enhancing the separation and extending the lifetime of these charge carriers is a primary goal in the development of more efficient BaCrO₄-based photocatalysts. researchgate.netresearchgate.net

The rate of photocatalytic degradation using this compound is highly dependent on several operational parameters. Studies on the degradation of various dyes have shown that the process typically follows pseudo-first-order kinetics, consistent with the Langmuir-Hinshelwood model. jetir.orge-journals.injetir.orgrasayanjournal.co.in

Effect of pH: The pH of the solution significantly impacts the surface charge of the BaCrO₄ catalyst and the speciation of the target pollutant. For many dyes, an optimal pH is observed where the degradation rate is maximized. For example, the degradation of Methyl Violet 10B was optimal at pH 9.0, while Eosin Yellow degradation was most efficient at pH 7.5. e-journals.injetir.org The increase in rate in alkaline conditions is often attributed to the greater availability of OH⁻ ions, which facilitates the formation of hydroxyl radicals. e-journals.injacsdirectory.com However, at very high pH levels, the rate may decrease if the catalyst surface becomes too negatively charged, repelling anionic dyes or preventing the adsorption of cationic dyes. jetir.orge-journals.in

Effect of Pollutant Concentration: The degradation rate generally increases with the initial pollutant concentration up to an optimal point. e-journals.intsijournals.com Beyond this concentration, the rate often decreases. This is because at higher concentrations, the pollutant molecules themselves can absorb a significant fraction of the incident light, acting as an "internal filter" and preventing photons from reaching the catalyst surface. jetir.orgjacsdirectory.com

Effect of Light Intensity: The rate of degradation tends to increase with light intensity, as a higher photon flux generates more electron-hole pairs. jetir.org However, at very high intensities, the rate may level off or even slightly decrease, potentially due to the initiation of thermal side reactions or the saturation of active sites. jetir.org

The following table summarizes optimal parameters found in various studies for the degradation of different dyes using this compound.

PollutantOptimal pHOptimal ConcentrationOptimal Catalyst AmountKinetic ModelRate Constant (k)
Methyl Violet 10B 9.04.0 x 10⁻⁴ M0.14 gPseudo-first-order3.63 x 10⁻⁴ s⁻¹
Eosin Yellow 7.51.0 x 10⁻⁵ M0.06 gPseudo-first-order1.53 x 10⁻⁴ s⁻¹
Azure A 9.03.0 x 10⁻⁵ M0.06 gPseudo-first-orderN/A
Acridine Orange N/A4.0 x 10⁻⁵ M250 mgN/AN/A
Methylene Green 11.04.0 x 10⁻⁵ M200 mg/100 mLLangmuir-Hinshelwood3.18 x 10⁻⁴ s⁻¹

Table compiled from data in search results. e-journals.injetir.orgjacsdirectory.comniscpr.res.intsijournals.com

To overcome the limitation of rapid charge recombination in pure BaCrO₄, researchers have developed hybrid photocatalytic systems. researchgate.net A particularly successful approach involves creating nanocomposites of this compound with graphene. researchgate.netkoreascience.krresearchgate.net

Graphene, a 2D carbon nanomaterial, possesses a high specific surface area and exceptional electronic conductivity. researchgate.netresearchgate.net When BaCrO₄ nanoparticles are supported on graphene sheets, a heterojunction is formed. researchgate.net Because of the favorable alignment of their energy levels, photogenerated electrons from the conduction band of BaCrO₄ can quickly transfer to the graphene sheets. researchgate.netresearchgate.net Graphene then acts as an "electron sink" and transporter, effectively separating the electrons from the holes left in the BaCrO₄ and prolonging their lifetime. researchgate.netresearchgate.net This enhanced charge separation leads to a significant improvement in photocatalytic activity for the degradation of dyes like Methylene Blue and Rhodamine B compared to pure BaCrO₄. researchgate.netkoreascience.krresearchgate.net

Corrosion Inhibition Mechanisms and Coatings Research

This compound is widely utilized as an anti-corrosive pigment in primers and coatings, particularly in demanding applications such as aerospace and for protecting metal joints. chemiis.comnih.govsamaterials.com Its effectiveness stems from its ability to release chromate ions (CrO₄²⁻), which act as powerful passivating agents. anupamcoloursacci.inindiamart.comnirbhayrasayan.com

The primary mechanism involves the slight solubility of this compound in water. anupamcoloursacci.in When a coating containing BaCrO₄ is exposed to moisture, a small amount of chromate ions is liberated. anupamcoloursacci.inindiamart.com These ions migrate to the metal substrate and promote the formation of a stable, thin, and non-reactive passive oxide layer on the metal's surface. nirbhayrasayan.com This passive film acts as a barrier, isolating the metal from corrosive elements like oxygen and water, thereby inhibiting the electrochemical reactions that cause corrosion. chemiis.com

This compound is especially valuable for preventing galvanic corrosion, which occurs when two dissimilar metals are in electrical contact in the presence of an electrolyte. nih.govcorrosionpedia.com It is often incorporated into jointing pastes and primers used in aircraft and automotive assemblies to protect junctions between metals like aluminum, steel, and magnesium. anupamcoloursacci.inalfa-chemistry.com The controlled, slow release of chromate ions provides long-lasting protection, making it a reliable and durable corrosion inhibitor. nirbhayrasayan.comcorrosionpedia.com

Formation of Protective Layers on Metal Surfaces

This compound is a key component in anticorrosive coatings, particularly for protecting metal surfaces from galvanic corrosion, which occurs when dissimilar metals are in contact. nih.govcorrosionpedia.com Its primary application is in primers and jointing pastes, especially within the aerospace industry. corrosionpedia.comchemiis.comdau.edu The effectiveness of this compound lies in its ability to form a passive, protective metal oxide layer on the substrate. ulprospector.com

When a coating containing this compound is compromised, for instance by a scratch, and comes into contact with moisture, the chromate ions dissolve and are transported to the exposed metal surface. wordpress.com These ions then react with the metal, such as aluminum alloys, to form a stable, passive layer that arrests the corrosion process. wordpress.com This "smart" release mechanism ensures that the corrosion inhibitor is available when and where it is needed, providing long-term protection. dau.edu The low solubility of this compound in water contributes to its longevity, preventing it from eroding away quickly. corrosionpedia.com

The protective mechanism involves the hexavalent chromium (Cr⁶⁺) ions, which are strong oxidizers. specialchem.com When a corrosive attack begins, the Cr⁶⁺ is reduced to trivalent chromium (Cr³⁺), contributing to the formation of the protective film. specialchem.comresearchgate.net This film acts as a physical barrier, hindering the access of oxygen, water, and corrosive ions to the metal surface. specialchem.com

Electrochemical Studies of Corrosion Inhibition

Electrochemical studies have been instrumental in understanding the corrosion inhibition mechanism of this compound. Chromate-based systems are among the most effective inhibitors for a variety of metals, including aluminum alloys and galvanized zinc. researchgate.net Research has focused on the behavior of chromate at defects in organic coatings, such as scratches or cut edges. researchgate.net

When a coated surface is exposed to an aqueous environment, hexavalent chromium dissolves from the coating. researchgate.net These released ions can migrate to active corrosion sites. researchgate.net At the metal surface, the chromate is partially reduced to Cr(III), forming a protective film. researchgate.net This film is composed mainly of Cr(III) with a smaller amount of Cr(VI). researchgate.net The formation of this layer significantly inhibits corrosion, likely by reducing the rate of oxygen reduction on the metal surface. researchgate.net The process of chromate conversion coating involves the application of a chromate solution to a metal surface, which reacts to form this protective layer, enhancing both corrosion resistance and the adhesion of subsequent paint layers. valencesurfacetech.com

Pyrotechnic Compositions and Burn Rate Modification

This compound is widely used in pyrotechnics as an oxidizing agent and, crucially, as a burn rate modifier, particularly in delay compositions. nih.govalfa-chemistry.comwikipedia.org These compositions are designed to burn at a controlled, often slow, rate to create a specific time delay in an explosive or pyrotechnic sequence. pyrotechnicspecialties.comdtic.mil

Several military-grade delay compositions utilize this compound. These include:

Tungsten Delays: A mixture of tungsten, this compound, and potassium perchlorate (B79767). pyrotechnicspecialties.comamazonaws.comwikipedia.org

Manganese Delays: Composed of manganese, this compound, and lead chromate. amazonaws.comwikipedia.orgjes.or.jp

Zirconium-Nickel Delays: A combination of zirconium-nickel alloys, this compound, and potassium perchlorate. pyrotechnicspecialties.comamazonaws.com

These compositions are often described as "gasless" because they produce very little gaseous product upon combustion, a necessary feature for delays used in sealed housings like hand grenade fuzes to prevent premature rupture. amazonaws.com

Reaction Mechanisms in Pyrotechnic Delays

The specific role of this compound in pyrotechnic delays is to control the reaction speed. In manganese delay compositions, for instance, lead chromate acts as the principal oxidizer, while this compound functions as a burn rate modifier; increasing the amount of this compound slows down the reaction. wikipedia.orgjes.or.jp

In tungsten-based delays, the mixture of tungsten powder, this compound, and potassium perchlorate provides a long delay time. google.com Additives can be introduced to improve performance under extreme conditions. For example, the addition of barium hexafluorosilicate (B96646) or calcium fluoride (B91410) with pyrogenic silica (B1680970) allows the composition to burn completely even when subjected to high rotation, vibration, and very low temperatures. google.com The development of these compositions aims to achieve a reliable and reproducible delay time. dtic.mil

Research into a pyrotechnic slowing-down composition based on a modified mixture of polymer, metal powder, ammonium (B1175870) nitrate (B79036), an epoxide resin, and this compound showed that this compound was introduced as a retarder to reduce the burning rate. tsijournals.comresearchgate.net

Thermal Stability and Decomposition in Pyrotechnics

The thermal stability of this compound is a critical factor in its pyrotechnic applications. There are varying reports on its decomposition temperature. Some studies suggest it is thermally stable up to 850°C, while others indicate decomposition between 800 and 900°C into a mixture of other barium and chromium compounds. revistadechimie.roscite.ai

In an air atmosphere, this compound can be stable up to 1400°C. researchgate.net However, its decomposition is influenced by the surrounding atmosphere. researchgate.net For example, in a vacuum or a reducing atmosphere like nitrogen, decomposition can occur at lower temperatures. revistadechimie.roresearchgate.net When sintered in a vacuum at 1050°C, this compound changes color from yellow to green, indicating its decomposition and the formation of BaCr₂O₄. revistadechimie.roresearchgate.net The thermal decomposition of this compound at very high temperatures (over 1550°C) yields barium oxide, chromium(III) oxide, and oxygen. chemiday.com This release of oxygen is a key aspect of its function as an oxidizer in pyrotechnic mixtures.

Electrochemical Applications

Beyond corrosion inhibition, this compound is being explored for other electrochemical applications, leveraging its chemical and physical properties. abchemicalindustries.com

Supercapacitor Materials Research

Recent research has investigated the use of this compound in materials for supercapacitors, which are energy storage devices known for high power density and long cycle life. acs.org One study focused on a composite material integrating graphene oxide (GO) with this compound (BaCr₂O₄@GO) for use as a supercapacitor electrode. researchgate.netresearchgate.net

The synthesis, assisted by sonication and a hydrothermal process, produced nanostructured composites. researchgate.net Electrochemical analysis of these composites showed promising results for supercapacitor applications. researchgate.netresearchgate.net Perovskite materials, a class of compounds with a specific crystal structure, are also being investigated for supercapacitors due to their favorable electrochemical properties, such as high electrical conductivity and rich redox chemistry. rsc.org Composites of barium cobaltite (B72492) (BaCoO₃), a perovskite, with reduced graphene oxide (rGO) have been synthesized and evaluated as electrode materials, demonstrating the potential of barium-containing compounds in advanced energy storage. rsc.org

Electrochemical Sensors for Environmental Monitoring

Catalysis in Chemical Reactions

This compound serves as a component in various catalytic systems, contributing to important industrial chemical transformations such as alkane dehydrogenation and gas-phase oxidation reactions. wikipedia.org

This compound is noted for its use in the composition of catalysts for alkane dehydrogenation. wikipedia.org Specifically, in the field of propane (B168953) dehydrogenation (PDH) to produce propylene (B89431), chromium-based catalysts are of significant industrial importance. uu.nl Research into these catalysts often focuses on enhancing their activity, selectivity, and stability.

A study on metal-site dispersed zinc-chromium oxide catalysts utilized a chromate-intercalated layered hydroxide (B78521) as a precursor. mdpi.com This approach aimed to anchor and isolate the active chromium sites, preventing their aggregation at high reaction temperatures. The resulting catalyst, evaluated for the PDH reaction at 550 °C, demonstrated superior performance compared to catalysts prepared from non-intercalated precursors. mdpi.com The catalyst derived from the chromate-intercalated precursor showed a higher initial propane conversion and propylene selectivity. mdpi.com It is presumed that during the reaction, the chromate (CrO₄²⁻) is reduced to the reactive Cr³⁺ species, which positively influences the dehydrogenation process. mdpi.com

Another study comparing Pt-based and Cr-based catalysts in a fluidized bed reactor at 650 °C found that the Cr-based formulation exhibited enhanced activity for propane dehydrogenation across various space velocities. mdpi.com These findings underscore the effectiveness of chromium-containing catalysts in this key industrial process.

Table 2: Initial Performance of Zn-Cr Catalysts in Propane Dehydrogenation at 550 °C mdpi.com

Catalyst Precursor Initial Propane Conversion (%) Initial Propylene Selectivity (%)
Zn₁Cr₂–CO₃²⁻–MMO ~27 ~65
Zn₁Cr₂–CrO₄²⁻–MMO ~35 ~80

Barium has been investigated as a promoter in catalysts for the gas-phase oxidation of volatile organic compounds (VOCs). In a study examining the oxidation of n-hexane, a platinum-based catalyst was promoted with various base metals, including barium. kiche.or.kr The catalysts were tested for their activity in oxidizing n-hexane at temperatures up to 450°C. kiche.or.kr

The results showed that the barium-promoted catalyst, along with those promoted by chromium, cobalt, and vanadium, exhibited higher activity in the n-hexane oxidation reaction compared to the basic, un-promoted VOC catalyst. kiche.or.kr This suggests that the inclusion of barium can enhance the catalytic performance for the destruction of certain hydrocarbon pollutants. kiche.or.kr

Analytical Chemistry Applications

This compound plays a significant role in classical analytical chemistry, primarily in gravimetric and volumetric analyses for the determination of specific ions. researchgate.netbdu.ac.in Its utility stems from its low solubility in water, which allows for the quantitative precipitation of either barium or chromate ions. wikipedia.org

A primary application is the quantitative determination of sulfate (B86663) ions. metrohm.comjst.go.jp This method involves the displacement of chromate ions from this compound by sulfate ions. In the procedure, an acidified solution of this compound is added to a sample containing sulfate ions, leading to the precipitation of the less soluble barium sulfate. metrohm.com The excess this compound is then precipitated by making the solution basic with ammonia. The concentration of the remaining soluble chromate, which is equivalent to the initial sulfate concentration, is then determined, often by titration with a standard ferrous ion solution to a thermometrically determined endpoint. metrohm.com A study utilizing this principle for the analysis of sulfate ions reported a recovery of 92% or better. jst.go.jp This method is particularly useful for colored sample solutions where direct spectrophotometric methods might fail. jst.go.jp

Conversely, barium itself can be determined gravimetrically by precipitating it as this compound. bdu.ac.in In this method, a solution containing barium ions is treated with potassium chromate in a dilute acetic acid medium. The resulting yellow precipitate of this compound is filtered, dried at 120°C, and weighed. From the mass of the this compound precipitate, the amount of barium in the original sample can be accurately calculated. bdu.ac.in

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 25136
Barium 5355457
Chromate 1116
Nitrate 943
Propane 6334
Propylene 8252
n-Hexane 8058
Barium sulfate 24491
Potassium chromate 24597
Sulfate 1117
Acetic acid 176
Ammonia 222
Ferrous ion 27324
Gold 23985
Copper 23978
Polyaniline 40994
Zinc 3085
Platinum 23939
Vanadium 23990
Cobalt 23933

Gravimetric Analysis

Gravimetric analysis employs this compound for the quantitative determination of specific ions. The methodology is centered on the principle that barium ions (Ba²⁺) react with chromate ions (CrO₄²⁻) to form a sparingly soluble precipitate of this compound. jove.com This reaction allows for the precise measurement of either barium or chromate in a sample. jove.com

The general procedure involves precipitating the analyte from a solution. For instance, when determining the amount of barium in a barium chloride (BaCl₂) solution, potassium chromate (K₂CrO₄) is added as the precipitating agent, typically in a dilute acetic acid medium. bdu.ac.in The resulting bright yellow precipitate of this compound is then carefully filtered, washed to remove any soluble impurities, and dried to a constant weight at a specific temperature, such as 120°C. bdu.ac.inmahidaacademy.org The mass of the pure, dry precipitate is then used to calculate the amount of the original analyte (barium) based on the stoichiometric relationship in the BaCrO₄ compound. bdu.ac.inyoutube.com The formation of this same precipitate can be used for the determination of both the cation (barium) and the anion (chromate). jove.com

Research has been conducted to optimize the yield of the this compound precipitate by controlling various parameters.

ParameterConditionResulting YieldReference
Molarity (Sodium Chromate & Barium Chloride)0.3 M93% researchgate.net
pH793% researchgate.net
Temperature25°C93% researchgate.net
StirringNo Stirring93% researchgate.net

Spectrophotometric Analysis

This compound is also utilized in spectrophotometric analysis, often in an indirect method. taylorandfrancis.com This technique is particularly useful for determining the concentration of sulfate ions in a sample. researchgate.net In this application, a suspension of this compound is introduced to an acidic solution containing sulfate ions. The sulfate ions react with the barium to form barium sulfate (BaSO₄), a highly insoluble precipitate, which in turn releases chromate ions (CrO₄²⁻) into the solution. researchgate.net

The amount of chromate ions released is directly proportional to the amount of sulfate ions originally present. After removing the excess this compound and the newly formed barium sulfate precipitate by filtration, the concentration of the liberated chromate ions in the filtrate is determined by measuring its absorbance with a spectrophotometer. researchgate.net The absorbance value is then used to calculate the initial sulfate concentration. researchgate.net

This method has been validated for its accuracy and applicability in analyzing materials like high-sulfur bauxite. researchgate.net

ParameterValueReference
Linear Range (Sulfate)1-200 µg/mL researchgate.net
Linear Correlation Coefficient0.9999 researchgate.net
Detection Limit (Sulfate)0.36 µg/mL researchgate.net
Relative Standard Deviations (RSD, n=6)1.6% - 1.8% researchgate.net
Sample Recoveries95% - 105% researchgate.net

Advanced Materials Science Applications

In materials science, this compound's properties are exploited in several high-technology fields, including microwave absorption and the manufacturing of specialized glasses and ceramics. chemimpex.comdntb.gov.ua

Microwave Absorption Applications

This compound and its derivatives are investigated for their potential use in microwave absorption and electromagnetic interference (EMI) shielding. dntb.gov.uaresearchgate.net Research indicates that modifying this compound, for example by substituting barium with magnesium (Mg), can produce materials with desirable dielectric properties for high-frequency applications. dntb.gov.uaresearchgate.net

The dielectric constant (ε′) and dielectric loss (ε″) are critical parameters that influence a material's ability to absorb microwave radiation. researchgate.net Studies on Mg-substituted this compound show that these dielectric parameters are frequency-dependent. researchgate.net The observation of resonance peaks at high frequencies (above 1.9 GHz) suggests that such materials are potential candidates for EMI attenuation. researchgate.net Further research has explored the effects of substituting other elements to enhance these properties for specific applications, such as in X-band frequencies. dntb.gov.ua A study on a Boron-Barium Chromate sample involved exposing it to microwave energy from 2.5 to 18 GHz to determine the amount of incident energy absorbed. dtic.mil

MaterialKey FindingPotential ApplicationReference
Mg-substituted this compoundDielectric parameters are frequency-dependent; resonance peaks observed above 1.9 GHz.High-frequency applications, EMI attenuation dntb.gov.uaresearchgate.net
Nd-loaded β-type FerritesDielectric parameters optimized by substitutions; maximum reflection loss of -46 dB at 4.5 GHz.Microwave absorption researchgate.net
Boron-Barium ChromateTested for microwave absorption coefficient across a 2.5 to 18 GHz frequency range.Microwave absorption dtic.mil

Specialty Glass and Ceramics

This compound is an established component in the production of specialty glass and ceramics. chemimpex.com Its primary role is as a yellow pigment or colorant, imparting a vibrant and stable color to ceramic glazes, porcelain, and glass. fishersci.caeastharbourgroup.comtaoyuanchemical.com The compound's high resistance to heat and light contributes to the durability and long-lasting color of the final products. chemimpex.com

Beyond coloration, this compound serves other functional purposes in this field. It can act as an oxidizing agent in certain formulations and as a sulfate scavenger in chromium electroplating baths and ceramics, helping to refine the chemical composition and properties of the final material. fishersci.cathermofisher.com

Environmental Fate, Ecotoxicity, and Remediation Studies of Barium Chromate

Environmental Persistence and Leaching into Water Systems

Barium chromate (B82759) is classified as a water-insoluble compound, with a solubility of 2.6 mg/L at 20°C. nih.gov Despite its low solubility, it can act as a persistent source of Cr(VI) in the environment. useforesight.io The leaching of barium chromate into water systems is a critical pathway for environmental contamination.

The mobility of barium in soil is influenced by soil characteristics and the solubility of the barium compounds formed. ccme.ca While barium can be readily precipitated as sulfates and carbonates, its compounds' solubility increases with decreasing pH, potentially leading to movement into groundwater under acidic conditions. ccme.cacanada.ca In aqueous environments, barium typically exists as the Ba²⁺ ion. canada.ca The presence of sufficient sulfate (B86663) can lead to the precipitation of insoluble barium sulfate, which limits the concentration of dissolved barium. canada.ca

Research on chromate leaching from primers containing this compound has shown that the process is time-dependent, with leach rates generally decreasing over time. wordpress.com The pH of the surrounding aqueous medium also significantly influences leaching, with higher leach rates observed at lower pH levels. wordpress.com Studies at the Hanford Site, a former nuclear production complex, investigated the leaching characteristics of Cr(VI) from contaminated sediments. pnl.gov These studies indicated that while barium concentrations remained low during leaching, suggesting that insoluble this compound was not the primary contributor to Cr(VI) release in that specific context, the potential for leaching remains a concern. pnl.gov The alkaline digestion method used for analyzing Cr(VI) in solid waste may not completely solubilize this compound in all soil types, potentially underestimating its presence. pnnl.gov

Mobility and Transformation in Soil-Plant Systems

The behavior of this compound in soil-plant systems is complex, involving adsorption and desorption processes, redox reactions of the chromium species, and the role of solid-phase precipitates.

The mobility of chromium in soil is highly dependent on its oxidation state. iuss.org Trivalent chromium (Cr(III)) is generally less mobile and more strongly adsorbed to soil particles than the more mobile and toxic hexavalent chromium (Cr(VI)). iuss.orgeuropa.eu The adsorption of Cr(III) increases with higher soil pH and cation exchange capacity. iuss.org

Conversely, Cr(VI) exists as anionic complexes (chromate, CrO₄²⁻) that are more mobile in soils. tandfonline.com The adsorption of chromate is influenced by soil pH and the presence of other anions. nih.goviaea.org In acidic to neutral soils, iron oxides are the primary sites for chromate adsorption. europa.eu The adsorption and desorption of chromate have been found to increase with higher equilibrium chromate concentrations and decrease with increasing soil solution pH. nih.gov Studies on various soil types have shown that both specific (chemical bonding) and electrostatic adsorption contribute to the retention of chromate. nih.gov Desorption experiments indicate that Cr(VI) can be readily leached from some soils. iaea.org

The transformation between Cr(III) and Cr(VI) is a critical factor in the environmental fate of chromium. tandfonline.com The oxidation of Cr(III) to the more mobile and toxic Cr(VI) can occur in soils, particularly in the presence of manganese (Mn) oxides. tandfonline.comstanford.edu The rate of this oxidation is influenced by the content of reactive Mn oxides and the soil pH, with higher oxidation rates observed in soils with higher Mn oxide content and lower pH. tandfonline.comresearchgate.net

Conversely, the reduction of Cr(VI) to the less mobile Cr(III) is a natural attenuation process. ufl.edu This reduction can be facilitated by various soil components, including ferrous iron (Fe²⁺), organic matter, and reduced sulfur compounds. tandfonline.comacs.orgdss.go.th The rate of Cr(VI) reduction is often rapid initially and then slows down. acs.orgdss.go.th Soil properties such as organic matter content, dissolved organic matter, Fe(II) content, and pH all play a role in the reduction of Cr(VI). ufl.edu

This compound itself acts as a solid-phase source of Cr(VI) in the environment. tandfonline.compnnl.gov Its low but persistent solubility means it can release Cr(VI) into the soil and water over long periods. useforesight.io Research has shown that the concentration of labile (readily available) Cr(VI) in some soils appears to be controlled by the solubility of this compound. tandfonline.comresearchgate.nettandfonline.com

In soils containing barite (barium sulfate, BaSO₄), the formation of a Cr-substituted barite [Ba(S,Cr)O₄] can occur. tandfonline.comresearchgate.net This solid solution has a lower solubility than pure this compound, which can result in lower concentrations of labile Cr(VI). tandfonline.compnnl.govresearchgate.net Therefore, soils with naturally occurring barite may be more effective at immobilizing chromium. tandfonline.comresearchgate.net

Aquatic Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects. useforesight.ioalphachem.com.auchemicalbook.com The release of this compound into aquatic environments poses a significant threat to organisms and ecosystems.

The toxicity of this compound in aquatic systems is primarily due to the presence of hexavalent chromium, which is harmful to aquatic organisms even at very low concentrations. alphachem.com.au Organisms that are consumed by fish are particularly sensitive to low levels of chromium. alphachem.com.au

The following table summarizes ecotoxicity data for this compound:

EndpointTest Duration (hr)SpeciesValue (mg/l)Source
EC5096Algae or other aquatic plants0.32 alphachem.com.au
EC5072Algae or other aquatic plants>1.15 alphachem.com.au
LC5096Fish>=3.3 alphachem.com.au

EC50: The concentration of a substance that causes a 50% effect on the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.

The entry of barium and chromium into the food chain is a concern. cdc.gov Barium can biomagnify in both terrestrial and aquatic food chains. cdc.gov While specific data on the bioaccumulation of this compound is limited, the potential for its constituents to accumulate in organisms and be transferred to higher trophic levels exists. ltschem.com

Chromium Toxicity in Aquatic Organisms at Low Concentrations

Chromium, a ubiquitous environmental pollutant originating from both natural and industrial sources, poses a significant threat to aquatic ecosystems, even at low concentrations. nih.gov The toxicity of chromium is largely dependent on its oxidation state, with hexavalent chromium (Cr(VI)) being more mobile, bioavailable, and toxic than the trivalent form (Cr(III)). nih.govtandfonline.comnih.gov

The adverse effects of chromium on aquatic organisms are extensive and can manifest in various ways. For fish, exposure to even low levels of chromium can lead to reduced growth, chromosomal aberrations, diminished resistance to diseases, and morphological changes. epa.gov Studies have shown that Cr(VI) is particularly harmful, with the potential to cause cumulative deleterious effects in a wide range of fish and other aquatic life. nih.gov The toxicity is influenced by several abiotic factors, including water hardness, temperature, pH, and salinity. apis.ac.uk For instance, the toxicity of both Cr(III) and Cr(VI) to freshwater organisms tends to decrease as water hardness increases. waterquality.gov.au

Freshwater invertebrates and algae are often more sensitive to chromium than fish. waterquality.gov.au For example, reduced growth has been observed in the alga Chlamydomonas reinhardi at a Cr(VI) concentration of 10 µg/L. apis.ac.uk Similarly, the duckweed Lemna minor showed reduced growth after 14 days of exposure to the same concentration. apis.ac.uk Among invertebrates, some species of daphnids are particularly sensitive, with studies reporting adverse effects at very low Cr(VI) concentrations. waterquality.gov.au Benthic invertebrates have exhibited reduced fecundity and survival, inhibition of growth, and abnormal movement patterns upon exposure to chromium. epa.gov

The following table summarizes the acute and chronic toxicity of trivalent and hexavalent chromium to various freshwater organisms:

Chromium FormOrganism TypeToxicity MetricConcentration (mg/L)Most Sensitive Species
Trivalent Chromium (Cr(III))InvertebratesAcute LC502 to 64Cladoceran
Trivalent Chromium (Cr(III))InvertebratesChronic LC500.066Cladoceran
Trivalent Chromium (Cr(III))FishAcute LC5033 to 71.9Guppy (Lebistes reticulatus)
Trivalent Chromium (Cr(III))FishChronic LC501Fathead minnow (Pimephales promelas)
Hexavalent Chromium (Cr(VI))InvertebratesAcute LC500.067 to 59.9Scud
Hexavalent Chromium (Cr(VI))FishAcute LC5017.6 to 249Fathead minnow (Pimephales promelas)
Hexavalent Chromium (Cr(VI))FishChronic LC500.265 to 2.0Rainbow trout (Oncorhynchus mykiss)

LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a sample population. Data sourced from WHO, 1988 as cited in apis.ac.uk

Bioaccumulation in Aquatic Systems

Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds the concentration in its surrounding environment. In aquatic systems, chromium can be taken up by organisms and accumulate in their tissues. wrc.org.za However, it is generally agreed that chromium does not significantly biomagnify in aquatic food webs, meaning its concentration does not substantially increase at higher trophic levels. epa.govfruit-technology.ro The toxic effects of chromium are therefore most pronounced at the lower trophic levels. epa.gov

The accumulation of chromium in aquatic organisms is influenced by a variety of biotic and abiotic factors. These include the species, age, and developmental stage of the organism, as well as the temperature, pH, salinity, and alkalinity of the water. researchgate.net Hexavalent chromium, being more mobile, can readily penetrate biological membranes, such as the gills of fish. wrc.org.zaoregoncoastalliance.org Once inside the organism, it can be reduced to the trivalent form. oregoncoastalliance.org

Different organs and tissues within an organism can accumulate chromium to varying degrees. In fish, the gills, liver, and kidney have been identified as primary sites for chromium accumulation, while muscle tissue generally shows very little accumulation. fruit-technology.roilkogretim-online.org For instance, a study on the freshwater fish Cirrhinus mrigala identified the kidney as the target organ for chromium accumulation. nih.gov In another study on Clarias gariepinus, the highest concentration of chromium was found in the gills, suggesting it is a key site for both absorption from and loss to the aquatic environment. wrc.org.za The order of chromium accumulation in the grass carp (B13450389) (Ctenopharyngodon idella) was found to be intestine > liver > gills > skin > muscles > swim bladder. ilkogretim-online.orgukm.edu.my

The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the water, can vary widely. Aquatic algae have been observed to concentrate chromium to levels as much as 4,000 times higher than the surrounding environment. wrc.org.za Some studies suggest that while biomagnification is not a major concern, the bioaccumulation at lower trophic levels, such as in algae, can still introduce chromium into the food chain. nih.gov For example, when daphnids consume algae that have accumulated chromium, the metal can be transferred, although the availability of the chromium may be reduced. nih.gov

Terrestrial Ecotoxicity

The presence of chromium in soil, largely due to industrial activities, can have detrimental effects on terrestrial ecosystems.

Effects on Soil Macroorganisms

Soil macroorganisms, such as earthworms, are vital for maintaining soil health and fertility. Chromium contamination can significantly impact these organisms. Studies have shown that chromium exposure can lead to a decline in the body weight of earthworm species like Eudrilus eugeniae, Lampito maurutii, and Pontoscolex corethrurus. cwejournal.org The toxicity of chromium to earthworms is influenced by factors such as soil type and pH. nih.gov

Hexavalent chromium is generally more toxic to earthworms than trivalent chromium. nih.gov In laboratory settings, Cr(VI) has been shown to cause behavioral changes and morphological symptoms in the earthworm Eisenia fetida. nih.gov The 14-day median lethal concentrations (LC50) for Eisenia fetida in soil range from 1656 to 1902 mg/kg for Cr(III) and from 222 to 257 mg/kg for Cr(VI). nih.gov Furthermore, chromium contamination can negatively affect the reproductive parameters of earthworms, leading to a decrease in hatchability and reproductive function. cwejournal.org

The presence of other pollutants can also influence the toxicity of chromium. For example, one study investigated the combined toxicity of chromium and a fungicide on the growth of Eisenia fetida and found an antagonistic interaction. ekb.eg

Plant Uptake and Accumulation

Chromium is not considered an essential element for plant metabolism, and therefore, there are no specific transporters for its uptake. nih.govmdpi.com Plants primarily absorb chromium through transporters meant for essential ions. mdpi.com Hexavalent chromium (Cr(VI)), due to its structural similarity to sulfate and phosphate (B84403), is taken up actively through sulfate or phosphate transporters. nih.govmdpi.com Trivalent chromium (Cr(III)) uptake is generally a passive process. nih.gov

Once absorbed by the roots, the translocation of chromium to the aerial parts of the plant is very limited. nih.gov The majority of chromium accumulates in the roots, which is considered a protective mechanism for the plant. nih.govuenf.br Inside the plant tissues, Cr(VI) is often reduced to Cr(III), which can then bind to cell walls, further hindering its transport. nih.gov The distribution and translocation of chromium within a plant depend on the plant species, the oxidation state of the chromium, and its concentration in the growth medium. nih.govfrontiersin.org

Some plants, however, have shown a tolerance to and an ability to accumulate chromium, making them potential candidates for phytoremediation, a process that uses plants to clean up contaminated environments. mdpi.comtandfonline.com For example, the ornamental plant Vinca rosea has been studied for its potential in phytoremediation of chromium-contaminated soil. researchgate.net Similarly, Pennisetum sinese has demonstrated a strong tolerance and high accumulation capability for chromium. mdpi.com The use of chelating agents like EDTA can sometimes enhance the uptake of chromium by plants. biotech-asia.org

Remediation Technologies for Chromium Contamination

Given the toxicity of chromium, various technologies have been developed to remediate chromium-contaminated soil and water.

Precipitation-Based Remediation

Chemical precipitation is a widely used and economical method for removing chromium from industrial wastewater. samcotech.comresearchgate.net This technique typically involves two main steps for the removal of the highly toxic hexavalent chromium (Cr(VI)).

First, Cr(VI) is reduced to the less toxic trivalent chromium (Cr(III)). This reduction is usually carried out under acidic conditions (pH 2-3). researchgate.netresearchgate.net Common reducing agents include sodium metabisulfite, ferrous sulfate (FeSO4), and sulfur dioxide. samcotech.comresearchgate.netajol.info Studies have optimized conditions for this reduction step, for instance, using ferrous sulfate at a specific dosage and pH. researchgate.net

The second step involves the precipitation of Cr(III) as chromium hydroxide (B78521) [Cr(OH)3], which is insoluble. This is achieved by raising the pH to an alkaline range, typically around 9. ajol.info Precipitating agents such as calcium hydroxide (Ca(OH)2) and sodium hydroxide (NaOH) are commonly used. samcotech.comresearchgate.netajol.info A combination of these agents has been found to be effective, leading to high removal efficiency and minimal sludge production. researchgate.netajol.info

While effective, chemical precipitation can sometimes be problematic if certain compounds, like barium chloride, are used, as they can precipitate chromium in its hexavalent form. researchgate.net Another approach is bioprecipitation, where microorganisms are used to create reducing conditions that facilitate the conversion of Cr(VI) to Cr(III) and its subsequent precipitation as chromium hydroxide. imwa.info This method has been explored for in-situ remediation of contaminated groundwater. imwa.info

Bioremediation Approaches

Bioremediation offers an alternative strategy for addressing hexavalent chromium contamination. This approach utilizes microorganisms to reduce the highly toxic and soluble Cr(VI) to the less toxic and less soluble trivalent chromium (Cr(III)). researchgate.net The ability to reduce Cr(VI) is found in a wide variety of bacteria. pnnl.gov This microbial reduction can occur under both anaerobic and aerobic conditions and can be seen as a method to detoxify the environment. pnnl.govresearchgate.net

While bioremediation primarily focuses on changing the oxidation state of chromium, it intersects with the environmental fate of this compound. In aquifers, it is possible for Cr(VI) to become immobilized in a solid phase as this compound. researchgate.net This can present a challenge for certain remediation technologies if the solid phase cannot be easily solubilized. researchgate.net However, the microbial reduction of the chromate ion can prevent its precipitation as this compound, instead converting it to Cr(III), which precipitates as chromium hydroxide.

Polymer-Enhanced Ultrafiltration (PEUF) for Chromate Removal

Polymer-Enhanced Ultrafiltration (PEUF) is an advanced separation process used to remove anionic contaminants like chromate from water. chula.ac.thclu-in.orgresearchgate.net The process involves the addition of a water-soluble cationic polyelectrolyte, such as poly(diallyldimethylammonium chloride), to the contaminated water. clu-in.orgresearchgate.net This polymer binds to the negatively charged chromate anions. chula.ac.th

The water is then passed through an ultrafiltration (UF) membrane. The pores of the UF membrane are small enough to block the large polymer-chromate complexes, while allowing the purified water (permeate) to pass through. chula.ac.thclu-in.org This results in a permeate with very low chromate concentrations and a concentrated waste stream called the retentate, which contains the polymer-chromate mixture. clu-in.org

For the process to be economically viable, the polyelectrolyte must be recovered for reuse. researchgate.net This is achieved in a regeneration step where a salt, such as barium chloride, is added to the retentate. chula.ac.thclu-in.org The barium ions cause the chromate to precipitate out of the solution as a compact this compound solid waste. chula.ac.thresearchgate.net After the solid this compound is separated, the polymer-rich solution can be recycled back into the process. chula.ac.th

Table 2: Components and Roles in PEUF for Chromate Removal chula.ac.thclu-in.orgresearchgate.net
ComponentFunction
Cationic Polyelectrolyte (e.g., poly(diallyldimethylammonium chloride))Binds to anionic chromate (CrO₄²⁻).
Ultrafiltration (UF) MembraneSeparates the large polymer-chromate complex from the water.
Barium Chloride (BaCl₂)Added to the retentate to precipitate chromate as solid this compound (BaCrO₄).
Gravity Settler / FilterSeparates the solid this compound waste, allowing the polymer to be recovered.

Surfactant-Enhanced Chromate Extraction

Surfactant-enhanced extraction is a remediation technology aimed at expediting the removal of chromium from contaminated soils, particularly in source zones where concentrations are high. clu-in.orgepa.gov The continuous leaching of chromium from these source zones can replenish groundwater plumes, compromising other treatment efforts. epa.gov

This method uses surfactants (surface-active agents) to increase the elution of chromium from soil particles. epa.gov Research has shown that anionic surfactants can significantly increase the amount of Cr(VI) removed from contaminated soil compared to extraction with deionized water alone. clu-in.org Batch extraction studies on soil from Elizabeth City demonstrated that while deionized water solubilized 2.64 ppm of Cr(VI), the use of surfactants increased this removal by a factor of 2.1 to 2.8. clu-in.org Further research showed that combining a complexing agent with the surfactant could enhance Cr(VI) extraction by an order of magnitude. clu-in.org In a separate context, natural surfactants, such as Glycyrrhiza glabra extract, have been used in the green synthesis of this compound nanoparticles, demonstrating the role surfactants can play in controlling the formation of the compound. scispace.com

Table 3: Enhanced Cr(VI) Extraction from Soil Using Surfactants clu-in.org
Extraction SolutionMaximum Cr(VI) Removal Ratio (Surfactant vs. D.I. Water)
Deionized (D.I.) Water1.0
Dowfax 83902.1
Deriphat-1602.8
SDS (with complexing agent)9.3
Dowfax 8390 (with complexing agent)12.0

Toxicological and Health Impact Research of Barium Chromate

Carcinogenicity and Mutagenicity Studies

Barium chromate (B82759) is recognized for its potential to cause cancer and genetic mutations. useforesight.io The compound is classified as a human carcinogen, particularly linked to lung cancer following chronic inhalation. nih.govilo.org

Lung Carcinogenicity and Tumor Induction Mechanisms

Hexavalent chromium [Cr(VI)] compounds are established human lung carcinogens. nih.govacs.orgnih.gov The mechanism of carcinogenicity involves the accumulation of chromium ions in the bronchial bifurcation sites, leading to tissue settlement and tumor induction. wikipedia.org While the precise mechanisms are still under investigation, it is understood that the carcinogenic effects are initiated by the intracellular reduction of Cr(VI) to its more reactive and ultimately stable trivalent form, Cr(III). acs.org This reduction process generates reactive oxygen species and intermediate chromium species that can damage DNA. researchgate.net

Animal studies have provided some insights, although with mixed results. For instance, one study found only one tumor in 31 rats implanted with intrapleural barium chromate, and no tumors were observed in rats with intramuscular implants. nih.gov However, the overarching consensus from various health organizations is that hexavalent chromium compounds, including this compound, are carcinogenic to humans. nih.govilo.orgnj.gov

Genotoxicity and Cytotoxicity in Human Lung Cells

This compound has been demonstrated to be both genotoxic and cytotoxic to human lung cells. nih.govwikipedia.orgscispace.com Studies on human lung cell culture models have shown that this compound induces concentration-dependent cytotoxicity, meaning that higher concentrations of the compound lead to a lower rate of cell survival. nih.govnih.gov

In one study using WTHBF-6 human lung cells, exposure to this compound resulted in a significant increase in chromosomal damage as the concentration increased. nih.gov The types of damage observed included both chromatid and chromosome lesions, which are consistent with events that can lead to the activation of cancer-causing genes (oncogenes) and the inactivation of tumor-suppressing genes. nih.gov At higher concentrations, this compound caused a significant delay in the cell cycle, preventing cell division. nih.gov

Table 1: Cytotoxic Effects of this compound on WTHBF-6 Human Lung Cells

Concentration (µg/cm²)Relative Survival (%)
0.0188
0.0574
0.167
0.512
13
50.1

Table 2: Chromosomal Damage in WTHBF-6 Cells Exposed to this compound

Concentration (µg/cm²)% Damaged MetaphasesAberrations per 100 Metaphases
0.0155
0.05910
0.12228
0.54965

Data sourced from a study on the cytotoxicity and clastogenicity of this compound in a human lung cell culture model. nih.gov

Role of Chromium and Barium Ions in Toxicity

The toxicity of this compound is a result of the combined actions of both chromium and barium ions. The hexavalent chromium component is considered the primary driver of carcinogenicity and genotoxicity. nih.govt3db.ca Cr(VI) can enter cells and undergo reduction, leading to the formation of DNA adducts and oxidative stress, which in turn cause DNA damage. t3db.ca

Systemic Toxicity and Physiological Effects

Beyond its carcinogenic properties, this compound can cause a range of systemic toxic effects impacting various organ systems. delta.edu The severity of these effects often depends on the solubility of the specific barium compound and the route of exposure. digitalfire.com

Cardiovascular and Kidney Effects

Ingestion of soluble barium compounds can lead to cardiovascular and kidney problems. alphachem.com.ausdfine.com Barium can act as a muscle stimulant at low doses, but at higher doses, it affects the nervous system and can cause cardiac irregularities. nih.govt3db.ca Some studies have linked high levels of barium in drinking water to increased death rates from cardiovascular diseases. nih.gov Animal studies have shown that chronic barium exposure can induce hypertension and affect cardiac contractility. nih.gov

The kidneys are also a target organ for this compound toxicity. ilo.orgnj.gov Both barium and chromium can cause kidney damage. nih.govt3db.ca Repeated or prolonged exposure may lead to kidney impairment. ilo.org

Neurological and Metabolic Disorders

Higher doses of barium can have significant effects on the nervous system, leading to symptoms such as tremors, weakness, anxiety, and paralysis. nih.govt3db.ca Barium's ability to block potassium channels can lead to a decrease in the resting membrane potential of muscle fibers, making them electrically unexcitable and causing paralysis. t3db.ca Ingestion of barium can also lead to severe hypokalemia (low potassium levels). sdfine.com

Metabolically, barium exposure can cause gastrointestinal disturbances. nih.gov There is also evidence that chromium can affect metabolic processes, though the direct impact of this compound on metabolic disorders is less clearly defined in the available research.

Immunological Effects

The immunological effects of this compound are primarily associated with the hexavalent chromium component. Chromium (VI) compounds are known to be skin sensitizers. alphachem.com.auindustrialchemicals.gov.au Repeated or prolonged contact with this compound can lead to skin sensitization, which manifests as an allergic reaction. ilo.orginchem.org Once an individual is sensitized, even very low future exposures can trigger an allergic skin reaction, such as contact eczema, which is a cell-mediated immune response involving T lymphocytes. alphachem.com.aunj.gov

In some cases, other allergic skin reactions like urticaria or Quincke's oedema, which are antibody-mediated, can occur. alphachem.com.au In addition to skin sensitization, repeated or prolonged inhalation of this compound may lead to asthma-like allergies. ilo.orginchem.orgnj.gov Animal studies have also noted that exposure to this compound can lead to altered white blood cell counts and cytokine levels in bronchoalveolar lavage fluid in rats, although the results were not definitively classified as adverse. industrialchemicals.gov.au There is limited information available specifically on the immunological effects of the barium component in animals. who.int

Routes of Exposure and Bioavailability

Inhalation Exposure and Respiratory Effects

Inhalation is a significant route of occupational exposure to this compound. nih.gov Breathing in this compound dust can irritate the nose, throat, and lungs, leading to symptoms such as coughing, wheezing, and shortness of breath. ilo.orgnj.gov The hexavalent chromium in this compound is a known respiratory irritant and can cause nasal ulcers, a runny nose, and asthma. nih.govt3db.ca

The bioavailability of this compound following inhalation is influenced by its solubility. While this compound itself has low water solubility, the body can absorb it through the lungs. ilo.orginchem.org Animal studies have shown that after intratracheal administration in mice, the elimination of chromium from this compound was slow, with a biological half-life of 18 days. nih.gov This indicates a low absorption rate compared to more soluble hexavalent chromium compounds. nih.gov Long-term inhalation exposure may lead to more severe respiratory conditions, including pneumoconiosis from high dust concentrations and an increased risk of lung cancer due to the carcinogenicity of hexavalent chromium. alphachem.com.auindustrialchemicals.gov.au

Interactive Data Table: Respiratory Effects of this compound Inhalation

EffectDescriptionCitations
Irritation Irritation of the nose, throat, and lungs, causing coughing and sore throat. ilo.orgnj.gov
Asthma-like allergy Repeated or prolonged inhalation can induce an asthma-like allergy. ilo.orginchem.orgnj.gov
Nasal Ulceration Prolonged exposure can lead to sores and potentially a hole in the nasal septum. ilo.orginchem.orgnj.gov
Cancer Increased risk of lung cancer from chronic exposure to hexavalent chromium. alphachem.com.auindustrialchemicals.gov.au

Dermal Exposure and Skin Sensitization

Dermal contact is another primary route of occupational exposure to this compound. nih.gov Contact with the skin can cause severe irritation and burns, particularly on broken skin. alphachem.com.aunj.gov Prolonged or repeated skin contact can lead to the formation of "chrome ulcers." alphachem.com.au

A significant health concern with dermal exposure to this compound is skin sensitization. alphachem.com.auindustrialchemicals.gov.au The hexavalent chromium component can induce an allergic skin reaction, and once an individual is sensitized, subsequent contact, even with small amounts, can cause contact eczema. alphachem.com.aunj.gov While barium compounds are generally not well-absorbed through the skin due to their high polarity, the primary risk from dermal exposure to this compound is local irritation and sensitization. cdc.govdigitalfire.com

Ingestion and Gastrointestinal Effects

Ingestion of this compound can be harmful. alphachem.com.au The toxicity upon ingestion is influenced by the solubility of the barium compound in the stomach's acidic environment. digitalfire.comnih.gov Ingesting soluble barium compounds can lead to gastrointestinal irritation, nausea, vomiting, and abdominal pain. alphachem.com.au In more severe cases of barium poisoning, symptoms can progress to muscle twitching, paralysis, and cardiovascular effects. alphachem.com.au The chromate component can also cause irritation and ulcers in the stomach and small intestine. nih.gov The absorption of barium from the gastrointestinal tract is generally low in adults, typically less than 10%, but can be higher in younger individuals. who.intmst.dk

Occupational Exposure and Health Surveillance

Occupational exposure to this compound primarily occurs in workplaces where it is produced or used, such as in the manufacturing of pigments, anti-corrosion pastes, and in pyrotechnics. nih.gov Exposure can happen through inhalation of dust and dermal contact. nih.gov To protect workers, various occupational exposure limits have been established for hexavalent chromium compounds.

Health surveillance is recommended for workers occupationally exposed to inorganic chromium. sdfine.com This surveillance should include:

A detailed medical and occupational history.

Physical examinations with a focus on the respiratory system and skin. sdfine.com

Regular skin inspections. sdfine.com

Liver and kidney function tests. nj.gov

Evaluation by an allergist if sensitization is suspected. nj.gov

Employers are required to provide information and training to employees about the chemical hazards and controls. nj.gov This includes ensuring access to exposure monitoring results. nj.gov Where engineering controls like local exhaust ventilation are not sufficient, personal protective equipment such as respirators and protective clothing should be used. nj.gov

Interactive Data Table: Occupational Exposure Limits for Hexavalent Chromium (Cr(VI))

OrganizationExposure Limit (as Cr(VI))NotesCitations
OSHA (PEL) 0.1 mg/m³Not to be exceeded at any time. nj.gov
NIOSH (REL) 0.001 mg/m³10-hour time-weighted average. nj.gov
ACGIH (TLV) 0.01 mg/m³8-hour time-weighted average. nj.gov
ACGIH (TLV-TWA) 0.0002 mg/m³ (inhalable fraction)Confirmed human carcinogen (A1); Skin and sensitization notations. ilo.orginchem.org
ACGIH (STEL) 0.0005 mg/m³ (inhalable fraction)Short-term exposure limit. ilo.orginchem.org
EU-OEL 0.005 mg/m³ (as Cr)Time-weighted average. Special limits apply for welding/plasma cutting until Jan 2025. ilo.orginchem.org

Regulatory Status and Risk Assessment

Substance of Very High Concern (SVHC) Designation

This compound has been identified as a Substance of Very High Concern (SVHC) under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. This designation is a critical step in the regulatory process, signaling that the substance may have serious effects on human health or the environment. useforesight.ioeuropa.eu The primary reasons for this classification are its carcinogenic and mutagenic properties. useforesight.io

The process for SVHC identification involves the submission of a dossier by a Member State or the European Chemicals Agency (ECHA). europa.eu For this compound, the Netherlands submitted an intention to classify it as an SVHC, citing its risks. useforesight.io This triggers a regulatory process that includes dossier preparation, review, and public consultation before a final decision is made. useforesight.ioecomundo.eu The intention to classify this compound as an SVHC due to its carcinogenic properties (Article 57a of REACH) was registered, with a dossier submission expected by early 2025. useforesight.ioeuropa.eucttlab.com

Once a substance is formally identified as an SVHC, it is placed on the Candidate List for Authorisation. ecomundo.eurohsguide.com This imposes legal obligations on companies using the substance, including the requirement to provide information on its safe use and to notify ECHA if the article contains the SVHC in a concentration above 0.1% weight by weight.

Harmonized Classification and Labeling (CLH)

This compound has a harmonized classification and labeling (CLH) under the CLP (Classification, Labelling and Packaging) Regulation in the European Union. This ensures that the hazards of the chemical are clearly communicated to workers and consumers across the EU. reach24h.com The CLH process is particularly important for substances with severe hazards like carcinogenicity, mutagenicity, and reproductive toxicity. reach24h.com

The classification for this compound indicates it is an oxidizer, harmful if swallowed or inhaled, and may cause cancer. uicinc.compentachemicals.eulobachemie.comalphachemika.co There is also a consensus among data submitters that it is a skin and respiratory sensitizer. useforesight.io

In 2022, ECHA held a public consultation on proposals for the harmonized classification and labeling of several substances, including this compound, focusing on its carcinogenicity, mutagenicity, and reproductive toxicity. reach24h.comgovdelivery.comreach24h.com The Committee for Risk Assessment (RAC) of ECHA plays a key role in evaluating the scientific evidence and providing an opinion on the proposed classification. europa.euchemycal.com

Harmonized Classification of this compound

Exposure Limits and Safety Protocols

To protect workers from the harmful effects of this compound, various occupational exposure limits have been established by regulatory bodies. These limits define the maximum concentration of a substance in the air that a worker can be exposed to over a specified period.

Several organizations, including the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH), have set exposure limits for hexavalent chromium compounds, which include this compound. nj.gov

Occupational Exposure Limits for this compound (as Cr(VI))

TWA: Time-Weighted Average STEL: Short-Term Exposure Limit Ceiling: Not to be exceeded at any time

In addition to exposure limits, strict safety protocols are required when handling this compound. These include:

Engineering Controls: Using enclosed operations and local exhaust ventilation to minimize the release of dust. pentachemicals.eunj.gov

Personal Protective Equipment (PPE): Wearing appropriate protective gear, such as gloves, safety goggles, and respirators, is essential. uicinc.comnj.govchemtel.netfishersci.com Employers are required to provide and ensure the proper use of PPE. nj.gov

Hygiene Practices: Thoroughly washing hands and exposed skin immediately after handling the substance and at the end of a work shift is crucial. uicinc.comnj.gov Contaminated work clothing should not be taken home. ilo.org

Emergency Procedures: Having emergency eyewash stations and safety showers readily available in the work area. chemtel.netfishersci.com In case of spills, the area should be evacuated, and the material collected safely, often requiring disposal as hazardous waste. nj.gov

Training and Communication: Employers must train workers on the hazards of this compound and the proper handling and storage procedures. nj.gov Hazard information should be clearly posted in the work area. nj.gov

Computational and Theoretical Studies of Barium Chromate

Electronic Structure Calculations

The electronic structure of a compound dictates its fundamental chemical and physical properties. For barium chromate (B82759) (BaCrO₄), theoretical calculations have been employed to investigate these characteristics, particularly under different physical conditions.

Studies have detailed the structural and electronic properties of synthetic barium chromate. wikipedia.orgamericanelements.com Using techniques such as particle swarm optimization for structural searches, researchers have predicted high-pressure phases of BaCrO₄. wikipedia.org One such predicted high-pressure phase, the orthorhombic P212121 structure, is believed to be stable above 16 GPa. wikipedia.org Calculations suggest this high-pressure phase is a semiconductor with a calculated band gap of 2.63 eV. wikipedia.org This contrasts with the low-pressure Pnma structure, from which the high-pressure phase can be seen as a significant distortion. wikipedia.org These computational approaches, often utilizing Density Functional Theory (DFT), help interpret experimental data, such as X-ray diffraction patterns, and provide a deeper understanding of the material's behavior under extreme conditions. wikipedia.orgamericanelements.com

Table 1: Calculated Electronic Properties of High-Pressure this compound

PropertyCalculated ValuePhasePressure ConditionsComputational Method
Band Gap2.63 eVOrthorhombic (P212121)>16 GPaDFT

Magnetic Properties Investigations

While this compound (BaCrO₄), with chromium in a +6 oxidation state (a d⁰ configuration), is not expected to be magnetic, computational studies on related and substituted materials offer insight into how its constituent ions can contribute to magnetic phenomena.

Theoretical investigations into chromium-doped barium selenide (B1212193) (Ba₁₋ₓCrₓSe) show that the introduction of chromium can induce magnetism. fishersci.at Using density functional theory (DFT), studies have found that these doped compounds exhibit half-metallic ferromagnetic properties, with the chromium atom inducing a significant total magnetic moment. fishersci.at Similarly, research on magnesium-substituted this compound indicates the potential for ferromagnetic properties.

In other related systems, such as cobalt chromates (CoCr₂O₄), computational studies have explored the effects of substitution on magnetic behavior. For instance, substituting non-magnetic Zr⁴⁺ ions for magnetic Cr³⁺ ions leads to a decrease in saturation magnetization due to the dilution of the magnetic network and weakening of superexchange interactions. atamankimya.com These computational findings demonstrate that while pure BaCrO₄ is non-magnetic, the barium and chromate ions can participate in complex magnetic interactions when incorporated into different lattices or when doped with other elements.

Table 2: Magnetic Properties of Substituted Barium and Chromate Compounds

CompoundMagnetic PropertyComputational Finding
Chromium-doped Barium Selenide (Ba₁₋ₓCrₓSe)FerromagnetismCr atom induces an integral total magnetic moment of ~4.0 μB. fishersci.at
Zirconium-substituted Cobalt Chromate (CoCr₂₋ₓZrₓO₄)FerrimagnetismSaturation magnetization decreases with increasing Zr⁴⁺ content. atamankimya.com

Modeling of Environmental Fate and Speciation

Computational modeling is crucial for predicting the environmental fate and transport of chromium, particularly from sources where this compound may form. fishersci.no Barium itself is naturally occurring and enters the environment through the weathering of rocks. nih.gov Its mobility in soil is generally low due to adsorption and precipitation as insoluble salts like barium carbonate (BaCO₃) or barium sulfate (B86663) (BaSO₄). nih.govthermofisher.com

Speciation modeling has been applied to understand chromium contamination in groundwater. fishersci.no In areas with high chromium levels, modeling indicated that the groundwater was near equilibrium with respect to solid this compound (BaCrO₄(s)). fishersci.no This suggests that secondary precipitation of BaCrO₄ can occur when dissolved chromium(VI) interacts with barium present in the subsurface, forming colloidal particles. fishersci.no These models, which consider factors like pH and the presence of other ions, are essential for predicting the solubility and mobility of chromium in aquifers. fishersci.nothermofisher.com Such studies highlight the importance of secondary precipitation of colloidal BaCrO₄ in controlling the eventual solubility of toxic Cr(VI) in groundwater systems. fishersci.no

Density Functional Theory (DFT) and Molecular Dynamics Simulations (Potential Future Research Area, Not Explicitly Found but Implied by General Research Trends)

While extensive, dedicated DFT and Molecular Dynamics (MD) studies specifically on this compound are not widely published, the application of these methods to related systems strongly implies their potential for future research. DFT has already been successfully used to investigate the electronic and structural properties of BaCrO₄ under pressure and to model chromate adsorption on mineral surfaces. wikipedia.orgnih.gov MD simulations are commonly used to study the behavior of other barium compounds, like barium zirconate, and to investigate processes such as ion diffusion and nanoparticle formation. nih.govindiamart.com

Future research could leverage these powerful computational tools more extensively for this compound.

Density Functional Theory (DFT): DFT could be used to perform more detailed investigations into the surface chemistry of this compound, including its catalytic activity and its interaction with various atmospheric or aqueous species. DFT calculations could also elucidate the mechanisms of its formation and dissolution at the atomic level, providing insights that are difficult to obtain experimentally. fishersci.iewikipedia.org

Molecular Dynamics (MD) Simulations: MD simulations offer a pathway to model the dynamic behavior of this compound in complex environmental systems. americanelements.com For example, MD could be used to simulate the formation and aggregation of BaCrO₄ nanoparticles in aqueous solutions or to model its transport across porous media like soils. indiamart.com Combining DFT and MD could provide a comprehensive, multi-scale model of this compound's behavior, from its fundamental electronic properties to its long-term environmental fate. nih.gov

Q & A

Q. What are the recommended safety protocols for handling barium chromate in laboratory settings?

this compound (BaCrO₄) is a carcinogenic Cr(VI) compound requiring stringent safety measures. Researchers must:

  • Use PPE (gloves, lab coats, safety goggles) and conduct experiments in fume hoods to avoid inhalation or skin contact .
  • Segregate waste in labeled containers and collaborate with certified hazardous waste disposal services to prevent environmental contamination .
  • Monitor air quality for Cr(VI) levels using OSHA-approved methods (e.g., NIOSH Method 7600) .

Q. How can this compound synthesis be optimized for purity and yield?

A standard synthesis protocol involves:

  • Mixing stoichiometric barium chloride (BaCl₂) and sodium chromate (Na₂CrO₄) under controlled pH (neutral to slightly acidic) to minimize side reactions .
  • Purifying the precipitate via vacuum filtration and repeated washing with deionized water to remove chloride ions. Confirm purity using X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • Thermogravimetric analysis (TGA) : To study thermal decomposition (e.g., BaCrO₄ → BaCr₂O₄ + O₂↑ at ~800°C) .
  • UV-Vis spectroscopy : Quantify chromate ion (CrO₄²⁻) concentration via absorbance at 372 nm, calibrated with standard solutions .
  • X-ray photoelectron spectroscopy (XPS) : Verify oxidation states of chromium (Cr⁶⁺) and barium (Ba²⁺) .

Advanced Research Questions

Q. How can conflicting literature data on this compound’s solubility be resolved?

Discrepancies often arise from variations in experimental conditions. To address this:

  • Systematically test solubility in aqueous media (pH 2–12) under inert atmospheres to prevent redox reactions .
  • Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify dissolved Ba²⁺ and CrO₄²⁻ ions, accounting for ionic strength effects via Debye-Hückel theory .
  • Compare results with thermodynamic databases (e.g., NIST) and highlight methodology differences in prior studies .

Q. What strategies improve the stability of this compound in high-temperature applications?

  • Doping with rare-earth oxides (e.g., La₂O₃) reduces thermal decomposition rates by stabilizing the crystal lattice .
  • Encapsulation in inert matrices (e.g., SiO₂) via sol-gel methods prevents oxygen release and phase transitions at elevated temperatures .

Q. How can spectroscopic interferences in Cr(VI) quantification be mitigated?

  • Pre-concentration techniques : Use ion-exchange resins to isolate CrO₄²⁻ from competing anions (e.g., SO₄²⁻) .
  • Chemometric modeling : Apply partial least squares (PLS) regression to deconvolute overlapping UV-Vis peaks in complex matrices .

Methodological Guidance for Experimental Design

Designing reproducible experiments with this compound:

  • Document all parameters (pH, temperature, stirring rate) in the "Materials and Methods" section to enable replication .
  • Include error margins for instrumental measurements (e.g., ±0.5% for TGA) and validate results via triplicate trials .

Addressing contradictions in electrochemical studies of this compound:

  • Use rotating disk electrode (RDE) voltammetry to minimize diffusion layer artifacts in redox studies .
  • Cross-reference cyclic voltammograms with XPS data to correlate electrochemical signals with surface oxidation states .

Literature and Data Management

Q. How to contextualize this compound research within existing literature?

  • Conduct a systematic review using databases like SciFinder or Web of Science, filtering for peer-reviewed studies post-2010 .
  • Highlight knowledge gaps (e.g., limited data on BaCrO₄ nanomaterial toxicity) in the introduction to justify novel hypotheses .

Best practices for data presentation in this compound studies:

  • Use tables to compare crystallographic data (e.g., lattice parameters from XRD) across synthesis methods .
  • Avoid overcrowding figures; prioritize clarity (e.g., separate TGA and DSC curves into subplots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.